Cariporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This protein plays a critical role in regulating intracellular pH and cell volume by exchanging intracellular H+ for extracellular Na+. [, , ] While initially investigated for its potential in treating cardiovascular diseases, research on Cariporide has expanded to explore its applications in various other fields.
Cariporide is classified as a sodium-hydrogen exchanger inhibitor. It is chemically known as N-[4-(1-methyl-2-pyrrolidinyl)phenyl]-(2-methyl-1H-imidazol-4-yl)acetamide and has the CAS number 159138-80-4. The compound was originally synthesized by Aventis Pharma in the late 1990s and has been studied for its potential therapeutic applications in cardiovascular diseases, particularly in managing myocardial ischemia and heart failure .
Cariporide can be synthesized through several methods. One notable synthetic route involves the alkylation of N¹-substituted quinazoline-2,4(1H,3H)-diones with esters of bromoacetic acid in an anhydrous dimethylformamide medium. This reaction occurs in the presence of potassium carbonate and typically yields corresponding esters in good yields (67-81%). The subsequent treatment of these esters with guanidine results in the formation of N-acyl derivatives of guanidine, which are key intermediates in the synthesis of cariporide .
The molecular structure of cariporide is characterized by a complex arrangement that includes an acylguanidine moiety. This structure is crucial for its interaction with the sodium-hydrogen exchanger. Recent studies utilizing cryo-electron microscopy have elucidated the binding interactions between cariporide and its target protein, revealing that the guanidine residue forms significant interactions with specific amino acids in the active site, including cation−π interactions with phenylalanine 162 and hydrogen bonds with aspartate 267 . The molecular formula for cariporide is , with a molecular weight of approximately 246.31 g/mol.
Cariporide primarily participates in chemical reactions that involve its inhibition of sodium-hydrogen exchange processes. In vitro studies have demonstrated that cariporide effectively inhibits sodium influx in rabbit erythrocytes through an amiloride-sensitive pathway. Additionally, it has been shown to reduce intracellular acidification effects on human platelets and delay pH recovery in rat cardiomyocytes . The compound's ability to modulate ion transport makes it a valuable candidate for further research into cardiac protection during ischemic events.
The mechanism of action for cariporide centers on its role as an inhibitor of the sodium-hydrogen exchanger isoform 1. By inhibiting this exchanger, cariporide reduces intracellular sodium levels, which subsequently influences calcium handling within cardiac cells. This modulation leads to improved myocardial contractility and relaxation properties under conditions such as myocardial infarction or heart failure . Cariporide's pharmacodynamics suggest that it may also mitigate inflammatory responses associated with cardiac injury by altering ion transport dynamics.
Cariporide exhibits several notable physical and chemical properties:
These properties contribute to its efficacy as a therapeutic agent while providing insights into its formulation for clinical applications.
Cariporide has been explored for various scientific applications, particularly in cardiology:
Cariporide (HOE 642) emerged in 1995 as an investigational sodium-hydrogen exchanger isoform 1 (NHE1) inhibitor developed by Hoechst Marion Roussel (later Aventis Pharma). Classified pharmacologically as a benzoyl-guanidine derivative, it was initially designed for myocardial protection during ischemia-reperfusion injury. The compound's first patent was filed in 1994 as an antiarrhythmic agent, granted in 1997 [3] [5]. Early cardioprotective mechanisms focused on NHE1's role in pH regulation: during myocardial ischemia, NHE1 activation causes sodium influx leading to calcium overload upon reperfusion via Na⁺/Ca²⁺ exchanger reversal. Cariporide competitively inhibits NHE1 by binding residues in transmembrane domains 4 and 9, preventing intracellular sodium accumulation [1] [3] [4].
The research focus shifted dramatically when Wong et al. (2002) discovered cariporide's selective cytostatic activity in cancer cells without toxicity to normal cells. This pivoted attention toward oncology, revealing NHE1's fundamental role in the pH gradient inversion hallmark of cancer (↑pHi/↓pHe). Cancer cells maintain alkaline intracellular pH (7.12–7.7 vs. normal 6.99–7.05) and acidic extracellular microenvironments (pH 6.2–6.9 vs. normal 7.3–7.4), enabling proliferation, invasion, and drug resistance. Oncogenes (e.g., Ha-Ras, HPV16 E7) were found to stimulate NHE1, inducing cytosolic alkalinization as the first step in transformation—preceding glycolytic shifts (Warburg effect) [1] [2] [7].
Table 1: Key Clinical Trials of Cariporide in Cardiology
Trial (Phase) | Population | Intervention | Primary Outcome | Reference |
---|---|---|---|---|
GUARDIAN (II/III) | 11,590 ACS patients | 20/80/120 mg TID vs. placebo | 25% RR reduction in death/MI (CABG subgroup only) | [1] [3] |
EXPEDITION (III) | 5,761 CABG patients | 180 mg pre-op + 40 mg/hr post-op | 16.6% vs. 20.3% death/MI (↑mortality risk) | [1] [3] |
Rupprecht et al. (I) | 100 AMI patients | 40 mg IV pre-reperfusion | ↓CK-MB release, ↑LVEF vs. placebo | [3] [4] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7